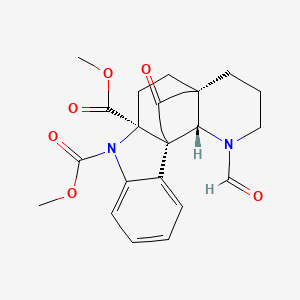

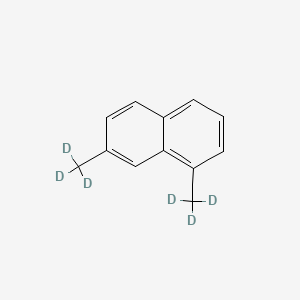

11,12-De(methylenedioxy)danuphylline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

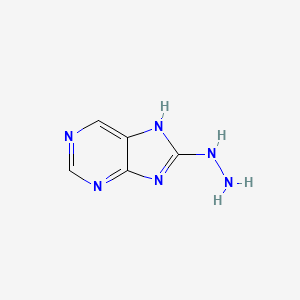

Isolation and Antimanic Effects : "11,12-De(methylenedioxy)danuphylline" was isolated from the leaves of Kopsia officinalis, along with other compounds. One of the isolated known compounds, (-)-12-methoxykopsinaline, displayed antimanic effects in Drosophila, with an IC50 value of 12.5 μg/ml (Zhou et al., 2006).

Structure and Semisynthesis : The structure of danuphylline, a related compound, was established through spectral analysis. Anodic oxidation of a related alkaloid yielded an iminium ion salt which, through a retro-aldol process, provided danuphylline (Kam et al., 1999).

Partial Synthesis of Danuphylline B : A study on Kopsia arborea led to the isolation of new indole alkaloids and the electrochemically-mediated partial synthesis of danuphylline B from another hexacyclic alkaloid (Lim et al., 2008).

Antitumor Analogue Synthesis : A potent analogue of an antitumor agent, camptothecin, was prepared that is structurally related to "11,12-De(methylenedioxy)danuphylline." This compound showed a strategy for modulating the off-rate of camptothecin analogues from the topoisomerase-DNA complex (Elban et al., 2006).

Anticancer Activity of Related Compounds : Studies have assessed the topoisomerase I targeting activity and cytotoxicity of various derivatives related to "11,12-De(methylenedioxy)danuphylline," showing potential as anticancer agents (Satyanarayana et al., 2008).

Antimicrobial Activity of Related Isomers : Isomers of oxolinic acid, which bear structural similarities to "11,12-De(methylenedioxy)danuphylline," were synthesized and assessed for antimicrobial activity, though they were found to be less active compared to oxolinic acid itself (Mitscher et al., 1979).

Synthesis of Glycoside Derivatives and Antitumor Effects : The synthesis of novel glycoside derivatives of a related compound, 10,11-Methylenedioxy-camptothecin, showed superior in vitro cytotoxic activity and in vivo antitumor efficacy in a mouse model (Wu et al., 2019).

Safety and Hazards

作用機序

Target of Action

The primary targets of 11,12-De(methylenedioxy)danuphylline are currently unknown. This compound is an indole alkaloid isolated from the leaves and stems of Kopsia officinalis

Result of Action

One study has suggested that a related compound displayed antimanic effects in Drosophila , but the specific effects of 11,12-De(methylenedioxy)danuphylline are still under investigation.

特性

IUPAC Name |

dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMANQXKGUWJXTD-JBJBFBLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC[C@@]34CCCN([C@@H]3[C@@]1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014936 |

Source

|

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11,12-De(methylenedioxy)danuphylline | |

CAS RN |

888482-17-5 |

Source

|

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is known about the biological activity of 11,12-De(methylenedioxy)danuphylline?

A: While the provided research paper focuses on the isolation and structural characterization of 11,12-De(methylenedioxy)danuphylline [], it does not delve into its specific biological activities or potential therapeutic applications. The paper primarily focuses on the discovery and characterization of new indole alkaloids from the Kopsia officinalis plant. Further research is needed to determine the specific biological activities and potential applications of 11,12-De(methylenedioxy)danuphylline.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)